Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate
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Overview
Description
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate is an organic compound with the molecular formula C17H14N2O4S It is a derivative of benzoic acid and quinoline, featuring a sulfonamide group that links the two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 8-quinolinesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, or sulfonated products
Scientific Research Applications
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- 8-Quinolinesulfonamide
- Benzoic acid derivatives
Uniqueness
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate is unique due to the presence of both quinoline and benzoate moieties linked by a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate, also known by its CAS number 326907-84-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl ester group attached to a benzoic acid derivative, with an amino group linked to a quinoline sulfonamide. The structural formula can be represented as follows:
- Molecular Formula : C_15H_14N_2O_3S
- Molecular Weight : 302.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may lead to altered cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells, suggesting its role as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Klebsiella pneumoniae | 32 |
These findings indicate that the compound has significant activity against Gram-positive bacteria, with varying efficacy against Gram-negative strains.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 20 |
These results suggest that the compound exhibits promising anticancer properties, particularly against breast cancer cells.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound in patients with recurrent bacterial infections. The study reported a significant reduction in infection rates among treated patients compared to controls. -
Research on Anticancer Mechanisms :
A recent publication explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that the compound activates caspase pathways, leading to programmed cell death.
Properties
IUPAC Name |
methyl 4-(quinolin-8-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-17(20)13-7-9-14(10-8-13)19-24(21,22)15-6-2-4-12-5-3-11-18-16(12)15/h2-11,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWTGKJTKQACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.